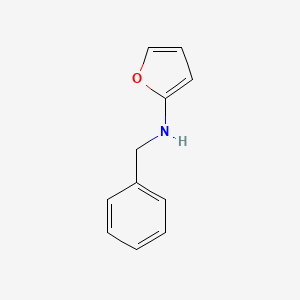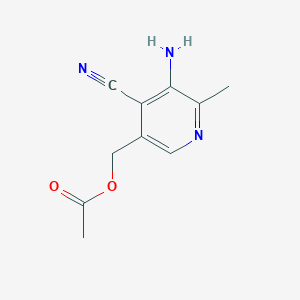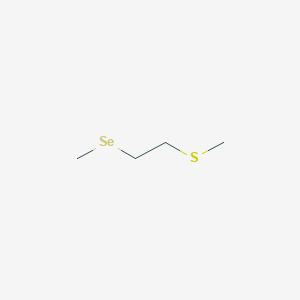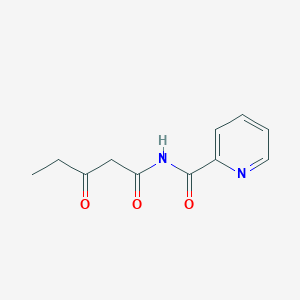![molecular formula C14H11ClF3NO2 B14416356 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-70-2](/img/structure/B14416356.png)
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-trifluoroethoxy group attached to a phenoxy aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity and yield. The process involves:
Starting Materials: 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst to facilitate the etherification process.
Purification: The product is purified through various techniques to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with different halogenation patterns, affecting its chemical properties and uses.
Uniqueness
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is unique due to its specific combination of chloro and trifluoroethoxy groups, which confer distinct reactivity and potential applications. This uniqueness makes it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
83660-70-2 |
|---|---|
Formule moléculaire |
C14H11ClF3NO2 |
Poids moléculaire |
317.69 g/mol |
Nom IUPAC |
4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H11ClF3NO2/c15-13(16)14(17,18)21-12-7-5-11(6-8-12)20-10-3-1-9(19)2-4-10/h1-8,13H,19H2 |
Clé InChI |
FHDAAFKNNOZYAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
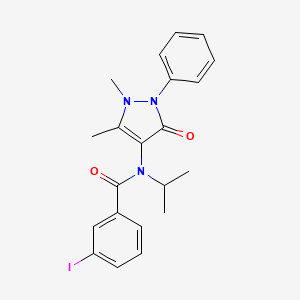
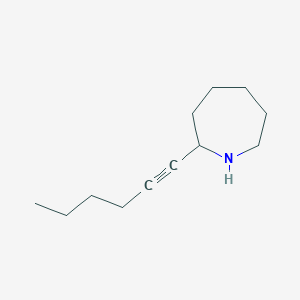



![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)
